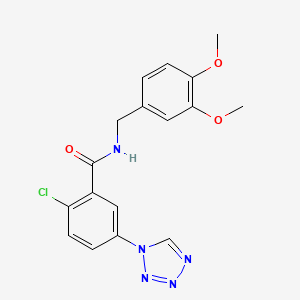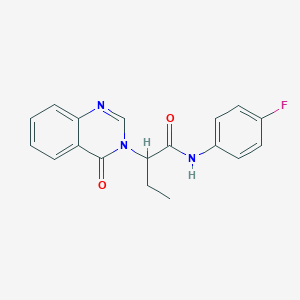
2-chloro-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a benzamide moiety, and a chlorinated aromatic ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated aromatic compound is then coupled with 3,4-dimethoxybenzylamine under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both the tetrazole ring and the chloro group in This compound may confer unique biological activities and chemical reactivity compared to similar compounds. The tetrazole ring can enhance binding affinity to certain biological targets, while the chloro group can influence the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C17H16ClN5O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-15-6-3-11(7-16(15)26-2)9-19-17(24)13-8-12(4-5-14(13)18)23-10-20-21-22-23/h3-8,10H,9H2,1-2H3,(H,19,24) |
InChI Key |
CMWSEAVMHKPWSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-[(3-methylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11158278.png)

![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11158292.png)
![N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11158296.png)
![N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11158299.png)
![ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158300.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158307.png)
![3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B11158316.png)

![2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11158322.png)
![7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158331.png)
![2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide](/img/structure/B11158339.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B11158342.png)
![4-chloro-N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}phenylalanine](/img/structure/B11158344.png)
